1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea
Description
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-20-12-5-11(6-13(7-12)21-2)17-15(19)16-8-14(18)10-3-4-22-9-10/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJQPLNFJCPJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC(C2=COC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea typically involves the reaction of 3,5-dimethoxyaniline with an isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This may include:
- Batch or continuous flow reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring may be susceptible to oxidation under certain conditions.
Reduction: The urea group can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities, making it a candidate for various therapeutic applications:
Antioxidant Activity
Preliminary studies suggest that this compound possesses antioxidant properties. Compounds with similar structures have been shown to mitigate oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage and related diseases.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis. The ability of this compound to inhibit tyrosinase suggests potential applications in cosmetic formulations aimed at skin lightening and treating hyperpigmentation disorders.
Research Findings and Case Studies
Recent investigations have provided insights into the efficacy of this compound through various biological assays.
Table 1: Summary of Biological Activities
Case Study 1: Tyrosinase Inhibition
A study focused on derivatives similar to this compound demonstrated that modifications to the phenolic structure could enhance tyrosinase inhibition. The synthesized urea derivative showed promising results in reducing melanin production in cultured melanocytes, suggesting its potential use in cosmetic formulations aimed at skin lightening.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capabilities of related compounds. Results indicated that compounds bearing dimethoxyphenyl structures exhibited notable free radical scavenging activities, which could be attributed to their ability to donate electrons and stabilize free radicals.
Mechanism of Action
The mechanism of action for 1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Participation in chemical reactions that alter biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea with structurally analogous urea derivatives described in patent EP 4 121 415 B1 and related literature.
Structural Similarities and Key Differences
Biological Activity
1-(3,5-Dimethoxyphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a urea linkage with a 3,5-dimethoxyphenyl group and a furan-3-yl-2-hydroxyethyl moiety, which contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15.67 |
| Escherichia coli | 31.25 |
| Pseudomonas aeruginosa | 28.00 |
| Candida albicans | 0.78 |
These results indicate that the compound exhibits significant antibacterial and antifungal properties, comparable to standard antibiotics like ciprofloxacin and amphotericin B .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The IC50 values for these effects were found to be approximately 20 µM, indicating moderate potency .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited significant free radical scavenging activity with IC50 values of 25 µM in DPPH and 30 µM in ABTS assays, suggesting it could be beneficial in mitigating oxidative stress-related diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It acts as an inhibitor of key enzymes involved in inflammation and microbial metabolism.
- Modulation of Signaling Pathways : The compound influences pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.
- Direct Interaction with Microbial Membranes : Its lipophilic nature allows it to disrupt microbial membranes, leading to cell death.
Case Studies
A notable study published in Pharmaceutical Research explored the efficacy of this compound in a murine model of bacterial infection. Mice treated with varying doses showed significant reductions in bacterial load compared to controls, affirming its potential as an antimicrobial agent .
Q & A
Basic Research Question
- 1H/13C NMR : Identify substituent environments:
- 3,5-Dimethoxyphenyl protons resonate at δ 6.3–6.7 ppm (doublets, J = 2.1 Hz).
- Hydroxyethyl protons show δ 3.5–4.2 ppm (multiplet for –CH2– and –OH).
- IR Spectroscopy : Urea carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and hydroxyl (O–H) stretch at ~3200–3400 cm⁻¹ confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 333.12 for [M+H]+).
How can computational modeling predict biological target interactions?
Advanced Research Question
Density Functional Theory (DFT) and molecular docking provide mechanistic insights:
- DFT Calculations : Optimize geometry to assess electronic properties (e.g., HOMO-LUMO gap ~4.2 eV, indicating moderate reactivity).
- Docking Studies : The furan-3-yl and hydroxyethyl groups may bind to hydrophobic pockets or form hydrogen bonds with enzymes (e.g., kinases or phosphatases).
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies in bioactivity (e.g., IC50 variability) may arise from:
- Structural Analogues : Minor substituent changes (e.g., methoxy vs. trifluoromethyl groups) alter solubility and target affinity.
- Experimental Conditions : Differences in assay pH, solvent (DMSO vs. aqueous buffer), or cell lines affect results.
- Mitigation Strategies :
What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
